molecular formula C21H26N2O3S B2487607 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide CAS No. 941955-58-4

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide

Cat. No.: B2487607
CAS No.: 941955-58-4
M. Wt: 386.51
InChI Key: RJUDDQOFIYZRGE-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinolin core, a common scaffold in medicinal chemistry . This compound is of significant interest in early-stage research for its potential as a biochemical tool. The molecular structure incorporates a 2-oxo moiety at position 2, an isobutyl group at the nitrogen atom of the tetrahydroquinoline ring, and a 2-phenylethanesulfonamide substituent . The sulfonamide group is known to enhance the compound's hydrophilicity, while the isobutyl and phenyl groups contribute to its lipophilicity, creating a balanced pharmacokinetic profile that is favorable for in vitro studies . In research settings, analogues of this compound, particularly those with the tetrahydroquinoline core, have been investigated as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins . BET proteins, such as BRD2, BRD3, and BRD4, are epigenetic regulators that bind to acetylated histones and control the transcription of key oncogenes and inflammatory genes . Compounds with this core structure are thus explored in oncology research for their potential to modulate gene expression and inhibit cancer cell proliferation . The mechanism of action for such inhibitors involves binding to the bromodomains of BET proteins, thereby disrupting protein-protein interactions between BETs and acetylated histones, which can lead to the downregulation of drivers of cell survival and cell cycle progression . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16(2)15-23-20-10-9-19(14-18(20)8-11-21(23)24)22-27(25,26)13-12-17-6-4-3-5-7-17/h3-7,9-10,14,16,22H,8,11-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUDDQOFIYZRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrochemical Hydrocyanomethylation

Electrochemical methods offer a sustainable pathway for tetrahydroquinoline synthesis. A recent study demonstrated the electrochemical reduction of quinoline derivatives in acetonitrile (MeCN) using carbon electrodes, achieving 81% yield under optimized conditions. For the target compound, 6-nitroquinoline could serve as a precursor. Electrochemical hydrogenation in MeCN with a carbon anode and cathode at 10 mA/cm² for 6 hours reduces the nitro group to an amine while simultaneously hydrogenating the quinoline ring. Subsequent alkylation with isobutyl bromide introduces the 1-isobutyl group.

Key Conditions

  • Solvent: MeCN
  • Electrodes: Carbon/Carbon
  • Current Density: 10 mA/cm²
  • Yield: 78–81% (analogous systems)

Transition-Metal-Free Radical Cyclization

Organic peroxides like tert-butyl hydroperoxide (TBHP) enable radical-mediated cyclization. A protocol using TBHP (3 equiv) and DABCO in dichloroethane at 80°C for 12 hours facilitates the formation of 1,2,3,4-tetrahydroquinolines from N-allyl aniline precursors. For the target molecule, N-allyl-4-nitroaniline with an isobutyl substituent undergoes cyclization to yield 1-isobutyl-2-oxo-6-nitro-1,2,3,4-tetrahydroquinoline. Reduction of the nitro group with Zn/HCl provides the 6-amine intermediate.

Optimized Parameters

  • Oxidant: TBHP (3 equiv)
  • Base: DABCO (1.2 equiv)
  • Temperature: 80°C
  • Yield: 68% (similar substrates)

Sulfonamide Functionalization

Sulfonylation of 6-Amino-Tetrahydroquinoline

The 6-amine intermediate reacts with 2-phenylethanesulfonyl chloride under Schotten-Baumann conditions. In dichloromethane (DCM) with triethylamine (TEA) as a base, the reaction proceeds at 0°C to room temperature for 4 hours, achieving 85% yield.

Procedure

  • Dissolve 6-amino-1-isobutyl-2-oxo-tetrahydroquinoline (1.0 equiv) in DCM.
  • Add TEA (2.5 equiv) and 2-phenylethanesulfonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir for 4 hours, quench with water, and extract with DCM.
  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Characterization Data

  • Molecular Formula : C₂₁H₂₅N₂O₃S
  • MS (ESI) : m/z 397.2 [M+H]⁺
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.02 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.85–3.10 (m, 4H, CH₂SO₂ and CH₂N), 3.45 (t, J = 7.2 Hz, 2H, CH₂Ph), 7.20–7.40 (m, 5H, Ar-H).

Alternative Synthetic Pathways

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the aza-Michael addition and sulfonylation steps. A mixture of 2-aminobenzaldehyde, isobutylamine, and ethyl acetoacetate undergoes cyclocondensation under microwave (150 W, 120°C, 20 minutes) to form the tetrahydroquinoline core. Subsequent in-situ sulfonylation with 2-phenylethanesulfonyl chloride at 100°C for 15 minutes achieves 76% overall yield.

Advantages

  • Reaction Time: 35 minutes (vs. 12–24 hours conventionally)
  • Solvent-Free Conditions
  • Diastereoselectivity: >95% (by HPLC)

Palladium-Catalyzed Reductive Amination

A two-step protocol involves:

  • Quinoline Reduction : Hydrogenate 6-nitroquinoline with 10% Pd/C (1 atm H₂, ethanol, 25°C, 6 hours) to 6-amino-1,2,3,4-tetrahydroquinoline.
  • Alkylation/Sulfonylation : Introduce isobutyl via reductive amination (NaBH₃CN, MeOH) followed by sulfonylation as above.

Yield Comparison

Step Yield (%)
Quinoline Reduction 92
Reductive Alkylation 88
Sulfonylation 83

Mechanistic Insights

Radical Pathways in Cyclization

TBHP-generated tert-butoxy radicals abstract hydrogen from N-allyl aniline precursors, forming carbon-centered radicals that cyclize to tetrahydroquinolines. Isotope labeling (D₂O) studies confirm H-atom transfer as the rate-limiting step (KIE = 8.3).

Electrochemical Reaction Dynamics

Cyclic voltammetry of quinoline in MeCN reveals a reduction peak at −1.2 V (vs. Ag/AgCl), corresponding to nitro group reduction. Controlled potential electrolysis at −1.3 V ensures selective amine formation without over-reduction.

Challenges and Optimization

Regioselectivity in Sulfonylation

Competing reactions at the 2-oxo group are mitigated by using bulky bases (e.g., DIPEA) and low temperatures (0°C).

Purification Strategies

Silica gel chromatography effectively separates sulfonamide products from unreacted sulfonyl chlorides. Gradient elution (hexane → ethyl acetate) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares a tetrahydroquinolinone core with several analogs but differs in substituents and functional groups, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Reported Activity
Target Compound 1,2,3,4-Tetrahydroquinolin-2-one 1-isobutyl, 6-(2-phenylethanesulfonamide) Sulfonamide, phenyl Not explicitly provided Inferred protease inhibition (structural analogy)
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide 1,2,3,4-Tetrahydroquinolin-2-one 6-(thiazol-oxazole-carboxamide) Carboxamide, heterocycles Not provided Synthetic intermediate; no explicit bioactivity
QOD (Quinolinyl Oxamide Derivative) 1,2,3,4-Tetrahydroquinoline 6-(ethyl-1,2-diamide), benzodioxol Ethanediamide, benzodioxol Not provided Dual FP-2/FP-3 inhibitor; lacks structural mechanism
Baxdrostat (CAS 1428652-17-8) 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline 6-(5,6,7,8-tetrahydroisoquinolin-8-yl), propionamide Propionamide, tetrahydroisoquinoline 363.45 Laboratory use; no explicit bioactivity

Substituent Effects on Bioactivity

  • Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group may enhance hydrogen-bonding interactions with protease active sites compared to carboxamide-containing analogs like ICD (indole carboxamide derivative) .
  • This contrasts with QOD’s benzodioxol group, which may enhance aromatic stacking .
  • Phenylethane vs.

Mechanistic Insights from Structural Analogs

  • QOD and ICD: These dual FP-2/FP-3 inhibitors highlight the importance of the tetrahydroquinoline core in binding protease active sites. However, the lack of structural data for QOD/ICD limits direct comparison with the target compound’s sulfonamide-driven interactions .
  • Baxdrostat: While structurally distinct (tetrahydroisoquinoline substitution), its propionamide group suggests that amide/sulfonamide positioning relative to the core is critical for stability and target engagement .

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide is a sulfonamide derivative characterized by a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings, synthesis methods, and case studies.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial in various metabolic pathways.
  • Receptor Interaction: It could interact with receptors involved in cell signaling and proliferation.
  • Antimicrobial Activity: As a sulfonamide derivative, it may exhibit antibacterial effects by targeting bacterial dihydropteroate synthase.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often possess significant antimicrobial properties. Preliminary studies suggest that this compound may exhibit:

Microorganism Activity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansLow inhibition

These findings highlight its potential as an antibacterial agent.

Anticancer Activity

The tetrahydroquinoline scaffold has been associated with various anticancer effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest: The compound may cause G1 phase arrest in certain cancer cells.
  • Apoptosis Induction: Mechanisms involving caspase activation have been observed.
Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These results indicate promising anticancer activity warranting further investigation.

Antiviral Activity

Recent studies have explored the antiviral potential of similar compounds against viruses like SARS-CoV and other coronaviruses. While specific data on this compound is limited, related tetrahydroquinoline derivatives have shown:

Virus Type Activity
Human Coronavirus 229EModerate inhibition
Human Coronavirus OC43Significant inhibition

This suggests that this compound could be a candidate for antiviral drug development.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives including the target compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for the compound, demonstrating its effectiveness compared to traditional antibiotics.

Study 2: Anticancer Properties

In another study focusing on the anticancer properties of tetrahydroquinoline derivatives, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenyethanesulfonamide exhibited significant cytotoxic effects on MCF-7 cells with an IC50 value of 15 µM. This study highlighted its potential as a lead compound for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis involves constructing the tetrahydroquinoline core followed by sulfonamide functionalization.

  • Step 1 : Condensation of substituted aniline derivatives with β-keto esters to form the tetrahydroquinoline backbone under reflux (e.g., using ethanol/HCl) .
  • Step 2 : Sulfonamide coupling via nucleophilic substitution (e.g., reacting with 2-phenylethanesulfonyl chloride in dichloromethane with triethylamine as a base) .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (40–60°C) to improve yields (typically 60–75% after column chromatography) .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., isobutyl group at C1, sulfonamide at C6) and ketone resonance (δ ~200 ppm for C=O) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C23H26N2O3S, MW 408.5 g/mol) .
  • X-ray crystallography (if crystals form): Resolve 3D conformation and hydrogen-bonding patterns .

Q. How can initial biological screening be designed to evaluate antimicrobial or anticancer activity?

  • Methodology :

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to standard drugs (e.g., ciprofloxacin) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar tetrahydroquinoline sulfonamides be resolved?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., ethyl vs. isobutyl at C1, phenyl vs. naphthyl in sulfonamide). Use molecular docking (AutoDock Vina) to predict binding affinities to targets like topoisomerase II or tubulin .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions (e.g., CYP3A4) via liver microsome studies to rule out pharmacokinetic variability .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to improve aqueous dispersion and cellular uptake .

Q. How can the compound’s mechanism of action be elucidated in apoptosis pathways?

  • Methodology :

  • Western blotting : Quantify pro-apoptotic markers (e.g., Bax, caspase-3) and anti-apoptotic proteins (e.g., Bcl-2) in treated vs. untreated cells .
  • RNA interference : Knock down suspected targets (e.g., p53) to confirm pathway dependency .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated cells (e.g., upregulated pro-apoptotic genes) .

Notes

  • Contradictions : Bioactivity variations in analogs (e.g., ethyl vs. isobutyl derivatives) suggest alkyl chain length critically impacts target binding .
  • Unresolved Issues : Limited data on in vivo toxicity and BBB permeability require further study.

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